molecular formula C15H14ClNO2 B8214147 Methyl 4-amino-2'-chloro-4'-methyl-[1,1'-biphenyl]-3-carboxylate

Methyl 4-amino-2'-chloro-4'-methyl-[1,1'-biphenyl]-3-carboxylate

Cat. No.: B8214147
M. Wt: 275.73 g/mol
InChI Key: DVKPEBWYPKAUEJ-UHFFFAOYSA-N
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Description

Methyl 4-amino-2’-chloro-4’-methyl-[1,1’-biphenyl]-3-carboxylate is an organic compound belonging to the biphenyl family. This compound is characterized by its biphenyl core, which consists of two benzene rings connected by a single bond. The presence of functional groups such as an amino group, a chloro substituent, and a carboxylate ester makes it a versatile molecule in organic synthesis and various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-amino-2’-chloro-4’-methyl-[1,1’-biphenyl]-3-carboxylate typically involves multiple steps:

    Nitration and Reduction: The starting material, 4-chloro-4’-methylbiphenyl, undergoes nitration to introduce a nitro group at the desired position. This is followed by reduction to convert the nitro group to an amino group.

    Esterification: The carboxyl group is introduced through a Friedel-Crafts acylation reaction, followed by esterification to form the methyl ester.

Industrial Production Methods: In industrial settings, the synthesis is scaled up using optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reactions efficiently. Continuous flow reactors may be employed to enhance reaction rates and control.

Types of Reactions:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The chloro substituent can be reduced to a hydrogen atom under specific conditions.

    Substitution: The chloro group can undergo nucleophilic substitution reactions to introduce various functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of the corresponding biphenyl without the chloro substituent.

    Substitution: Formation of biphenyl derivatives with new functional groups replacing the chloro substituent.

Scientific Research Applications

Methyl 4-amino-2’-chloro-4’-methyl-[1,1’-biphenyl]-3-carboxylate has diverse applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chloro and methyl groups influence the compound’s hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

    Methyl 4-amino-2-chlorobenzoate: Lacks the biphenyl structure, making it less versatile.

    4-Amino-2-chlorobiphenyl: Does not have the carboxylate ester group, limiting its applications in esterification reactions.

Uniqueness: Methyl 4-amino-2’-chloro-4’-methyl-[1,1’-biphenyl]-3-carboxylate is unique due to its combination of functional groups, which allows for a wide range of chemical modifications and applications. Its biphenyl core provides structural rigidity, while the functional groups enable diverse chemical reactions and interactions.

Properties

IUPAC Name

methyl 2-amino-5-(2-chloro-4-methylphenyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO2/c1-9-3-5-11(13(16)7-9)10-4-6-14(17)12(8-10)15(18)19-2/h3-8H,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVKPEBWYPKAUEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CC(=C(C=C2)N)C(=O)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.73 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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